High-Yield Synthesis Protocol: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
High-Yield Synthesis Protocol: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
This guide outlines a high-fidelity protocol for the synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile , a critical intermediate often utilized in the development of benzoxaborole therapeutics (e.g., PDE4 inhibitors) and specialized agrochemicals.
The protocol prioritizes the nucleophilic alkylation of 2-chloro-6-hydroxybenzonitrile with epichlorohydrin. It addresses the specific challenges of regioselectivity and handling of the labile epoxide moiety.
Executive Summary
-
Target Molecule: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
-
CAS Number: 2680605-68-3 (Racemic) / Analogous to 668-45-1 derivatives.
-
Core Strategy: Williamson ether synthesis via
displacement. -
Primary Challenges: Preventing epoxide ring opening (hydrolysis/polymerization) and ensuring complete conversion of the sterically hindered phenol.
-
Yield Expectation: 85–92% (Optimized).
Chemical Retrosynthesis & Strategy
The synthesis is best approached by disconnecting the ether linkage. The most robust pathway involves the alkylation of 2-chloro-6-hydroxybenzonitrile (Fragment A) with epichlorohydrin (Fragment B).
-
Fragment A (Nucleophile): Generated in situ from 2-chloro-6-hydroxybenzonitrile using a mild base (
or ). -
Fragment B (Electrophile): Epichlorohydrin (1-chloro-2,3-epoxypropane).
-
Precursor Sourcing: If Fragment A is unavailable, it can be synthesized via Nucleophilic Aromatic Substitution (
) from 2-chloro-6-fluorobenzonitrile using hydroxide.
Reaction Scheme
Critical Reagents & Safety
| Reagent | Role | Hazard Class | Handling Precaution |
| 2-Chloro-6-hydroxybenzonitrile | Substrate | Irritant, Toxic (Nitrile) | Avoid skin contact; use nitrile gloves. |
| Epichlorohydrin | Electrophile | Carcinogen , Flammable | Use in fume hood; quench excess with care. |
| Potassium Carbonate ( | Base | Irritant | Use anhydrous, finely ground powder. |
| DMF (N,N-Dimethylformamide) | Solvent | Reprotoxic | Dry solvent required to prevent hydrolysis. |
| Potassium Iodide (KI) | Catalyst | Irritant | Finkelstein catalyst to accelerate reaction. |
Detailed Experimental Protocol
Phase 1: Precursor Preparation (Optional)
Perform this phase only if 2-chloro-6-hydroxybenzonitrile is not purchased commercially.
-
Dissolution: Dissolve 2-chloro-6-fluorobenzonitrile (1.0 eq) in DMSO (5 vol).
-
Hydrolysis: Add KOH (2.2 eq, 5M aqueous solution).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of fluoro-starting material.
-
Workup: Cool to 0°C. Acidify with 1M HCl to pH 3. The product, 2-chloro-6-hydroxybenzonitrile , will precipitate. Filter, wash with water, and dry under vacuum.
Phase 2: Coupling (The Core Synthesis)
This step forms the glycidyl ether. The use of Cesium Carbonate (
Reagents:
-
2-Chloro-6-hydroxybenzonitrile: 15.3 g (100 mmol)
-
Epichlorohydrin: 27.8 g (300 mmol, 3.0 eq)
- (Anhydrous): 27.6 g (200 mmol, 2.0 eq)
-
Potassium Iodide (KI): 0.83 g (5 mmol, 5 mol%)
-
Solvent: Acetonitrile (MeCN) or DMF (150 mL)
Procedure:
-
Setup: Charge a 500 mL 3-neck round-bottom flask with 2-chloro-6-hydroxybenzonitrile,
, and KI. -
Solvent Addition: Add Acetonitrile (or DMF). Stir to create a suspension.
-
Electrophile Addition: Add Epichlorohydrin dropwise over 15 minutes at room temperature.
-
Note: Adding epichlorohydrin in excess acts as both reagent and co-solvent, driving the reaction and suppressing oligomerization.
-
-
Reaction: Heat the mixture to reflux (80–82°C) for Acetonitrile or 60°C for DMF.
-
Duration: 5–8 hours.
-
Monitoring: Check HPLC for consumption of phenol. Target < 1% remaining starting material.
-
-
Filtration: Cool the mixture to 25°C. Filter off the inorganic salts (
, Excess ) through a Celite pad. Wash the pad with fresh Acetonitrile. -
Concentration: Evaporate the solvent and excess epichlorohydrin under reduced pressure (Rotavap) at < 50°C.
-
Critical: Do not overheat; the epoxide is thermally sensitive.
-
-
Purification:
-
Method A (Crystallization): Dissolve residue in hot Isopropanol (IPA) or Ethanol/Water (9:1). Cool slowly to 0°C to crystallize.
-
Method B (Flash Chromatography): If oil persists, purify via silica gel chromatography (Hexanes:Ethyl Acetate, 8:2 to 7:3 gradient).
-
-
Drying: Dry the white crystalline solid in a vacuum oven at 40°C for 12 hours.
Process Optimization & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity of phenol | Switch base to |
| Epoxide Opening (Diol formation) | Wet solvent or high humidity | Ensure DMF/MeCN is anhydrous (<0.05% water). Keep reaction under |
| Oligomerization | High concentration | Dilute reaction (10-15 volumes of solvent). |
| Product Coloration (Yellow/Brown) | Oxidation of phenol | Degas solvents with Nitrogen prior to use. |
Analytical Characterization
Confirm structure using the following parameters:
-
NMR (400 MHz,
):- 7.4–7.1 (m, 3H, Aromatic).
-
4.4–4.1 (dd, 2H,
). - 3.4 (m, 1H, Epoxide CH).
-
2.9–2.7 (m, 2H, Epoxide
).
-
IR Spectroscopy:
-
2230
(C N stretch). -
1250
(Ar-O-C ether stretch). -
Absence of broad -OH peak at 3300
.
-
2230
Workflow Visualization
The following diagram illustrates the logical flow from precursor selection to final isolation, highlighting the critical decision node regarding the starting material.
Caption: Operational workflow for the synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, including the contingency route for precursor synthesis.
References
-
Sigma-Aldrich. 2-Chloro-6-fluorobenzonitrile Product Sheet & Applications. (Precursor utility in oxiran-2-ylmethoxy synthesis). Retrieved from
-
Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. (General conditions for benzonitrile ether formation). Retrieved from
-
PubChem. 2-Chloro-6-hydroxybenzonitrile Compound Summary. (Physical properties and safety data). Retrieved from
-
Organic Syntheses. Glutaronitrile, 3-hydroxy- (Epichlorohydrin ring opening/reaction mechanics). Org.[1][2] Synth. 2014, 91. (Mechanistic insight into epichlorohydrin reactivity). Retrieved from
